molecular formula C8H8N6O2S2 B274522 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B274522
M. Wt: 284.3 g/mol
InChI Key: HWBXDDUOZCMVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its ability to inhibit the activity of certain enzymes and proteins. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to inhibit the replication of viruses and the growth of bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and DNA damage. Additionally, it has been found to increase the activity of certain enzymes and proteins involved in cellular metabolism and energy production.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes and proteins. This makes it a useful tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may require the use of lower concentrations or alternative compounds.

Future Directions

There are several future directions for the study of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide. One direction is the further exploration of its potential applications in the treatment of Alzheimer's disease and other neurological disorders. Another direction is the development of more potent and selective analogs of this compound for use in various scientific research applications. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases should also be explored.
In conclusion, this compound is a compound that has significant potential for use in various fields of scientific research. Its ability to inhibit the activity of certain enzymes and proteins makes it a useful tool for studying the mechanisms of various biological processes. Further research is needed to explore its potential applications in the treatment of various diseases and to develop more potent and selective analogs of this compound.

Synthesis Methods

The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide with 6-amino-2-mercaptopyrimidine in the presence of a base. The resulting compound is then purified through recrystallization to obtain the final product.

Scientific Research Applications

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antiviral, and anticancer properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

Molecular Formula

C8H8N6O2S2

Molecular Weight

284.3 g/mol

IUPAC Name

2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C8H8N6O2S2/c9-4-1-5(15)12-7(11-4)17-2-6(16)13-8-14-10-3-18-8/h1,3H,2H2,(H,13,14,16)(H3,9,11,12,15)

InChI Key

HWBXDDUOZCMVKQ-UHFFFAOYSA-N

Isomeric SMILES

C1=C(NC(=NC1=O)SCC(=O)NC2=NN=CS2)N

SMILES

C1=C(NC(=NC1=O)SCC(=O)NC2=NN=CS2)N

Canonical SMILES

C1=C(NC(=NC1=O)SCC(=O)NC2=NN=CS2)N

Origin of Product

United States

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